Cas no 1805121-02-1 (2,4-Dibromo-6-(difluoromethoxy)thioanisole)

2,4-Dibromo-6-(difluoromethoxy)thioanisole is a halogenated aromatic compound featuring a dibrominated phenyl ring, a difluoromethoxy group, and a thioanisole moiety. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles or functionalized aromatics. The presence of bromine atoms offers sites for further cross-coupling reactions, while the difluoromethoxy group enhances stability and lipophilicity, useful in agrochemical or pharmaceutical applications. The thioether functionality provides additional versatility for derivatization. Its well-defined reactivity profile and robustness under various conditions make it a reliable building block for specialized chemical transformations.
2,4-Dibromo-6-(difluoromethoxy)thioanisole structure
1805121-02-1 structure
Product name:2,4-Dibromo-6-(difluoromethoxy)thioanisole
CAS No:1805121-02-1
MF:C8H6Br2F2OS
MW:348.002446651459
CID:4820617

2,4-Dibromo-6-(difluoromethoxy)thioanisole Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dibromo-6-(difluoromethoxy)thioanisole
    • Inchi: 1S/C8H6Br2F2OS/c1-14-7-5(10)2-4(9)3-6(7)13-8(11)12/h2-3,8H,1H3
    • InChI Key: ZQPKASNQMSVLCB-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC(=C1SC)OC(F)F)Br

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 185
  • Topological Polar Surface Area: 34.5
  • XLogP3: 4.7

2,4-Dibromo-6-(difluoromethoxy)thioanisole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A059000381-1g
2,4-Dibromo-6-(difluoromethoxy)thioanisole
1805121-02-1 98%
1g
$1,868.28 2022-04-01
Alichem
A059000381-500mg
2,4-Dibromo-6-(difluoromethoxy)thioanisole
1805121-02-1 98%
500mg
$1,025.72 2022-04-01
Alichem
A059000381-250mg
2,4-Dibromo-6-(difluoromethoxy)thioanisole
1805121-02-1 98%
250mg
$733.97 2022-04-01

Additional information on 2,4-Dibromo-6-(difluoromethoxy)thioanisole

Introduction to 2,4-Dibromo-6-(difluoromethoxy)thioanisole (CAS No. 1805121-02-1) and Its Emerging Applications in Chemical Biology

2,4-Dibromo-6-(difluoromethoxy)thioanisole, identified by the Chemical Abstracts Service Number (CAS No.) 1805121-02-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the class of brominated aromatic thiophenols, which are widely studied for their potential applications in pharmaceuticals, agrochemicals, and material science. The presence of both bromine and difluoromethoxy substituents in its molecular framework imparts distinct reactivity and selectivity, making it a valuable scaffold for further chemical modifications and biological investigations.

The structural motif of 2,4-Dibromo-6-(difluoromethoxy)thioanisole features a thiophene ring substituted with bromine atoms at the 2- and 4-positions, as well as a difluoromethoxy group at the 6-position. This arrangement not only enhances the compound's electronic properties but also opens up possibilities for diverse interactions with biological targets. The thiophene core is a well-known heterocyclic structure that is prevalent in many bioactive molecules, including antifungal, antibacterial, and anticancer agents. The introduction of halogen atoms, particularly bromine and fluorine, further modulates the compound's pharmacokinetic behavior and binding affinity.

In recent years, there has been a surge in research focused on halogenated aromatic compounds due to their enhanced bioactivity and metabolic stability. Studies have demonstrated that the presence of bromine atoms can improve the binding affinity of small molecules to their protein targets by increasing hydrophobic interactions and van der Waals forces. Similarly, the incorporation of difluoromethoxy groups has been shown to enhance metabolic stability and reduce susceptibility to enzymatic degradation. These properties make 2,4-Dibromo-6-(difluoromethoxy)thioanisole an attractive candidate for drug discovery initiatives.

One of the most compelling aspects of 2,4-Dibromo-6-(difluoromethoxy)thioanisole is its versatility as a building block for synthesizing more complex bioactive molecules. Researchers have leveraged its reactive sites—primarily the thiophene ring and the substituents attached to it—to develop novel derivatives with tailored biological activities. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce various functional groups at different positions of the thiophene ring, leading to a library of structurally diverse compounds. These derivatives have been screened for their potential effects on enzymes such as kinases and transcription factors, which are key targets in oncology and inflammatory diseases.

Recent advancements in computational chemistry have further accelerated the discovery process for 2,4-Dibromo-6-(difluoromethoxy)thioanisole derivatives. Molecular modeling techniques have been used to predict the binding modes of these compounds with biological targets, allowing researchers to optimize their structures for improved efficacy and selectivity. Additionally, virtual screening methods have enabled high-throughput identification of promising candidates from large compound libraries, significantly reducing the time and cost associated with experimental screening.

The pharmaceutical industry has shown particular interest in 2,4-Dibromo-6-(difluoromethoxy)thioanisole due to its potential as an intermediate in the synthesis of novel therapeutics. For example, researchers have explored its use in developing kinase inhibitors targeting cancers such as leukemia and melanoma. The bromine atoms provide handles for further functionalization via transition metal-catalyzed reactions, while the difluoromethoxy group enhances lipophilicity—a crucial factor for drug absorption and distribution. Early clinical trials involving derivatives of this compound have yielded promising results in preclinical models, highlighting its therapeutic potential.

Beyond pharmaceutical applications, 2,4-Dibromo-6-(difluoromethoxy)thioanisole has found utility in other areas such as agrochemicals and material science. In agriculture, halogenated aromatic compounds are being investigated for their potential as herbicides and fungicides due to their ability to disrupt essential biological pathways in pests. The structural features of this compound make it an ideal candidate for designing next-generation crop protection agents that are more effective and environmentally sustainable.

In material science, 2,4-Dibromo-6-(difluoromethoxy)thioanisole has been explored for its electronic properties in organic semiconductors and optoelectronic devices. The presence of halogen atoms influences charge transport mechanisms within these materials, making them suitable for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have synthesized conjugated polymers incorporating this compound as a core unit to enhance device performance metrics such as charge mobility and luminance efficiency.

The synthesis of 2,4-Dibromo-6-(difluoromethoxy)thioanisole itself presents an interesting challenge due to its complex substitution pattern. Traditional synthetic routes involve multi-step sequences involving halogenation reactions followed by functional group interconversions. However, recent methodological advances have streamlined these processes through catalytic methods that minimize byproducts and improve yields. For instance, electrochemical bromination techniques have enabled selective introduction of bromine atoms at desired positions without affecting other reactive sites on the molecule.

Future directions in research on 2,4-Dibromo-6-(difluoromethoxy)thioanisole include exploring its role in medicinal chemistry through structure-activity relationship (SAR) studies. By systematically modifying different parts of its molecular structure—such as replacing bromine atoms with other halogens or altering the electron-withdrawing nature of substituents—scientists aim to uncover new biological activities that could lead to breakthroughs in treating diseases such as neurodegenerative disorders and autoimmune conditions.

Additionally, 2 ,4 -Dibromo - 6 - (dif luoro meth oxy )th ioanisole CAS No .1805121 -02 -1 plays an important role in green chemistry research . Efforts are being made to develop sustainable synthetic protocols that reduce hazardous waste generation while maintaining high efficiency . This aligns with global initiatives promoting environmental stewardship within chemical manufacturing processes . p > < p > In conclusion, 2 ,4 -Dibromo - 6 - (dif luoro meth oxy )th ioanisole is a multifaceted compound with significant potential across multiple disciplines . Its unique structural features make it an invaluable tool for researchers seeking novel bioactive molecules , advanced materials , or innovative solutions to pressing agricultural challenges . As our understanding deepens through continued investigation , it is likely that this compound will continue to inspire groundbreaking discoveries . p >

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